2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20481818
InChI: InChI=1S/C14H17BF4O2/c1-8-9(14(17,18)19)6-7-10(11(8)16)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3
SMILES:
Molecular Formula: C14H17BF4O2
Molecular Weight: 304.09 g/mol

2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC20481818

Molecular Formula: C14H17BF4O2

Molecular Weight: 304.09 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H17BF4O2
Molecular Weight 304.09 g/mol
IUPAC Name 2-[2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H17BF4O2/c1-8-9(14(17,18)19)6-7-10(11(8)16)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3
Standard InChI Key FWDJTCXNTZDXIC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C)F

Introduction

PropertyValue
IUPAC Name2-[2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS NumberNot publicly disclosed
Molecular FormulaC14H17BF4O2\text{C}_{14}\text{H}_{17}\text{BF}_4\text{O}_2
Molecular Weight304.09 g/mol
InChI KeyFWDJTCXNTZDXIC-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C)F

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis begins with a fluorinated aryl bromide precursor, 2-fluoro-3-methyl-4-(trifluoromethyl)phenyl bromide, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2). Key steps include:

  • Catalyst System: Palladium complexes such as Pd(PPh3)4\text{Pd(PPh}_3)_4 or PdCl2(dppf)\text{PdCl}_2(\text{dppf}) facilitate transmetallation.

  • Solvent and Base: Reactions proceed in tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as the base.

  • Conditions: Conducted under inert atmospheres (N2_2/Ar) at 60–80°C for 12–24 hours, yielding the boronic ester after column chromatography (hexane/ethyl acetate).

Table 2: Optimized Synthesis Parameters

ParameterCondition
CatalystPd(PPh3)4\text{Pd(PPh}_3)_4 (5 mol%)
SolventTHF
BaseK2CO3\text{K}_2\text{CO}_3
Temperature70°C
Reaction Time18 hours
Yield75–85%

Industrial Production

Scalable manufacturing employs continuous flow reactors to enhance efficiency, with in-line purification systems ensuring >95% purity. Solvent recycling and catalyst recovery protocols minimize environmental impact.

Structural and Chemical Properties

Electronic and Steric Effects

The trifluoromethyl group (CF3-\text{CF}_3) withdraws electrons via induction, activating the aromatic ring toward electrophilic substitution while the methyl group (CH3-\text{CH}_3) provides steric hindrance, directing coupling reactions to specific positions . The dioxaborolane ring’s methyl substituents shield the boron center, reducing hydrolysis susceptibility compared to unprotected boronic acids.

Spectroscopic Characterization

  • 11B^{11}\text{B} NMR: A singlet at δ 30–32 ppm confirms boronate ester formation.

  • 19F^{19}\text{F} NMR: Peaks at δ -58 ppm (trifluoromethyl) and δ -110 ppm (aryl fluorine) validate substituent positions.

  • IR Spectroscopy: B-O stretching vibrations appear near 1340 cm1^{-1} .

Applications in Organic Synthesis and Material Science

Suzuki-Miyaura Cross-Coupling

This compound couples with aryl halides (Ar-X\text{Ar-X}) to form biaryls, a cornerstone reaction in pharmaceutical synthesis. For example, it enables the construction of fluorinated drug candidates with enhanced metabolic stability.

Ar-B(pin)+ArXPd catalystAr-Ar+Byproducts\text{Ar-B(pin)} + \text{Ar}'-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{Byproducts}

Fluorinated Polymer Synthesis

Incorporating this boronic ester into polymer backbones via step-growth polymerization yields materials with exceptional thermal stability (Tg>200CT_g > 200^\circ\text{C}) and chemical resistance, suitable for aerospace coatings .

Future Perspectives

Advances in flow chemistry and catalyst design promise to elevate this compound’s role in synthesizing fluorinated agrochemicals and PET imaging agents. Exploration of its electrochemical coupling potential could unlock sustainable synthesis routes.

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